2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole sesquihydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its IUPAC name is derived from its structural components, which include a benzimidazole core and a pyrrolidine moiety. The compound has a molecular formula of C22H37Cl3N6 and a molecular weight of 491.94 g/mol. It is classified under the category of heterocyclic compounds, specifically those containing nitrogen in their rings.
This compound can be sourced from various chemical suppliers, such as AChemBlock, which lists it with a purity of 95% and provides detailed specifications including its CAS number (1820673-67-3) and MDL (MFCD28388800) . The classification of this compound aligns with its structural characteristics, placing it within the broader category of pharmaceutical intermediates and potential drug candidates.
The synthesis of 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole sesquihydrochloride typically involves multi-step organic reactions. Key methods may include:
The synthesis may require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are often employed to monitor the progress and purity of the synthesis.
The molecular structure of 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole sesquihydrochloride features a fused bicyclic structure consisting of a benzimidazole ring and a tetrahydro moiety. The presence of three chlorine atoms in its sesquihydrochloride form indicates that it exists as a salt.
The compound can participate in various chemical reactions typical for nitrogen-containing heterocycles. Potential reactions include:
Reactivity patterns can be influenced by substituents on the rings and reaction conditions such as solvent polarity and temperature. Detailed mechanistic studies may involve kinetic analysis to understand reaction rates and pathways.
The mechanism of action for 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole sesquihydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors or enzymes.
Research into similar compounds suggests that they may exhibit pharmacological activities such as:
The physical properties include:
Chemical properties involve stability under various conditions, reactivity towards acids/bases, and potential degradation pathways under light or heat exposure.
Relevant data from literature indicates that compounds with similar structures often exhibit moderate stability but require careful handling due to their potential biological activity .
The compound has potential applications in several scientific fields:
The synthesis of 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole sesquihydrochloride involves sequential ring formation and functionalization. A representative pathway begins with cyclohexanone derivatives as precursors for the tetrahydrobenzimidazole core. The tetrahydrobenzimidazole moiety is synthesized via cyclocondensation of 1,2-diaminocyclohexane with formic acid or triethyl orthoformate, yielding 4,5,6,7-tetrahydro-1H-benzo[d]imidazole [2] [3]. Separately, the pyrrolidine segment is constructed through intramolecular cyclization of 1,4-diaminobutane derivatives under reductive amination conditions. The final hybrid scaffold is assembled via nucleophilic substitution at the benzimidazole C-2 position using activated pyrrolidine intermediates (e.g., N-Boc-2-pyrrolidone followed by deprotection) [8] [10]. Critical to this route is regioselective C-2 lithiation of the tetrahydrobenzimidazole core using n-butyllithium at −78°C, which facilitates coupling with electrophilic pyrrolidine precursors [10].
Halogenation is pivotal for constructing advanced intermediates. Key steps include:
Table 1: Halogenation and Coupling Reaction Optimization
Reaction Type | Conditions | Yield (%) | Key Challenge |
---|---|---|---|
Bromination | Br₂/AcOH (0°C → RT, 4 h) | 89 | Overbromination at C-5/C-6 positions |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 h | 72 | Protodeboronation impurity (15%) |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, t-BuONa, toluene, 100°C, 24 h | 58 | Homocoupling byproducts (20%) |
Stereocontrol in pyrrolidine formation employs asymmetric hydrogenation and chiral auxiliaries:
The final cyclocondensation step exhibits pronounced solvent and temperature dependence:
Table 2: Solvent/Temperature Impact on Final Cyclocondensation
Conditions | Time (h) | Yield (%) | Purity (HPLC %) | Note |
---|---|---|---|---|
n-BuOH/H₂O (9:1), 100°C | 8 | 82 | 98.5 | Scalable, minimal epimerization |
Toluene/TFA (0.1 eq), reflux | 6 | 78 | 97.2 | Requires Dean-Stark trap |
MeOH (sat. HCl(g)), 70°C | 48 | 65 | 99.1 | High diastereoselectivity |
DMF, microwave 150°C, 0.5 h | 0.5 | 90 | 92.3 | Racemization observed (15%) |
Comprehensive Compound Index
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: